
(4-Pyridinylsulfanyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Pyridinylsulfanyl)acetic acid hydrochloride, also known as PASH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PASH is a sulfhydryl-containing compound that has been shown to possess unique chemical properties, making it a promising candidate for a variety of research applications.
作用机制
The mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride is not fully understood, but it is believed to involve the formation of complexes with metal ions and the modulation of redox signaling pathways. This compound has been shown to inhibit the activity of reactive oxygen species, which are known to play a role in a variety of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using (4-Pyridinylsulfanyl)acetic acid hydrochloride in lab experiments is its high yield and stability. This compound is also relatively easy to synthesize, making it a cost-effective compound for research applications. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are many potential future directions for research on (4-Pyridinylsulfanyl)acetic acid hydrochloride. One area of interest is the development of this compound-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with many potential applications in drug discovery and development. Its unique chemical properties and biological activities make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action of this compound, its potential applications in a variety of fields make it an exciting area of research for the future.
合成方法
The synthesis of (4-Pyridinylsulfanyl)acetic acid hydrochloride involves the reaction of pyridine-4-thiol with chloroacetic acid in the presence of a base catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography. The yield of this compound is typically high, making it an attractive compound for large-scale synthesis.
科学研究应用
(4-Pyridinylsulfanyl)acetic acid hydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
属性
IUPAC Name |
2-pyridin-4-ylsulfanylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSICOXCTVGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
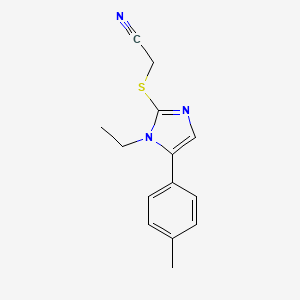

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)

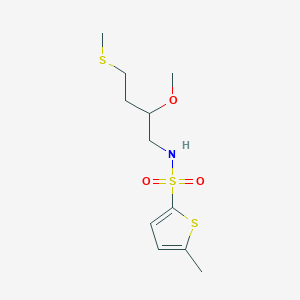
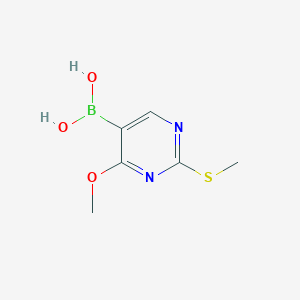
![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)
![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2396459.png)
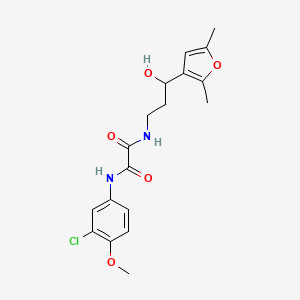
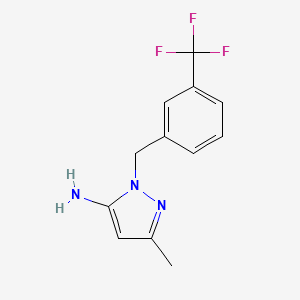
![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)